molecular formula C9H9ClFNO B13037332 3-Chloro-5-cyclobutoxy-2-fluoropyridine

3-Chloro-5-cyclobutoxy-2-fluoropyridine

Cat. No.: B13037332
M. Wt: 201.62 g/mol
InChI Key: NPCFYKMRQUJSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-cyclobutoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . This compound is of interest due to its unique chemical structure, which combines a chloro, cyclobutoxy, and fluoro substituent on a pyridine ring. These substituents impart distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclobutoxy-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 3-chloro-2-fluoropyridine with cyclobutanol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclobutoxy-2-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the substituents, leading to partially or fully reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce N-oxide derivatives .

Scientific Research Applications

3-Chloro-5-cyclobutoxy-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclobutoxy-2-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro substituent can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the chloro and cyclobutoxy groups can modulate the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyridine: A simpler analog with only chloro and fluoro substituents.

    3-Chloro-2-fluoropyridine: Another analog with different substitution patterns on the pyridine ring.

    3,4-Difluoropyridine: A compound with two fluoro substituents on the pyridine ring.

Uniqueness

3-Chloro-5-cyclobutoxy-2-fluoropyridine is unique due to the presence of the cyclobutoxy group, which imparts additional steric and electronic effects compared to its simpler analogs. This uniqueness can lead to distinct reactivity and properties, making it valuable for specific applications where these effects are desirable .

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

3-chloro-5-cyclobutyloxy-2-fluoropyridine

InChI

InChI=1S/C9H9ClFNO/c10-8-4-7(5-12-9(8)11)13-6-2-1-3-6/h4-6H,1-3H2

InChI Key

NPCFYKMRQUJSER-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(N=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.